molecular formula C16H17FN6O B2906693 N-(1-cyanocyclopentyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide CAS No. 1241531-47-4

N-(1-cyanocyclopentyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide

Cat. No.: B2906693
CAS No.: 1241531-47-4
M. Wt: 328.351
InChI Key: KWFPVJRXWCUBHO-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide is a complex organic compound characterized by its unique structural components, including a cyanocyclopentyl group, a fluoro-methylphenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the tetrazole ring, introduction of the fluoro-methylphenyl group, and the cyanocyclopentyl moiety. Common synthetic routes may involve:

    Formation of the Tetrazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Fluoro-Methylphenyl Group: This step often involves electrophilic aromatic substitution reactions using fluoro-methylbenzene derivatives.

    Attachment of the Cyanocyclopentyl Group: This can be done through nucleophilic substitution reactions using cyanocyclopentyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts such as palladium or copper.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclopentyl)-2-[5-(4-chloro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide
  • N-(1-cyanocyclopentyl)-2-[5-(4-bromo-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide

Uniqueness

N-(1-cyanocyclopentyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide is unique due to the presence of the fluoro-methylphenyl group, which can impart distinct electronic and steric properties compared to its chloro or bromo analogs. This can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[5-(4-fluoro-3-methylphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O/c1-11-8-12(4-5-13(11)17)15-20-22-23(21-15)9-14(24)19-16(10-18)6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFPVJRXWCUBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(N=N2)CC(=O)NC3(CCCC3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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